Cas no 882-36-0 (N-benzyl-3-oxobutanamide)

N-benzyl-3-oxobutanamide structure
N-benzyl-3-oxobutanamide structure
Produktname:N-benzyl-3-oxobutanamide
CAS-Nr.:882-36-0
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD00026260
CID:40190
PubChem ID:87558239

N-benzyl-3-oxobutanamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-Benzyl-3-oxobutanamide
    • AAPCT
    • Pigment assistant YH160
    • Acetoaceticbenzylamide
    • N-Benzylacetoacetamide (AABA)
    • N-Benzylacetoacetamide
    • Benzyl Acetoacetic Amide
    • ACETOACETBENZYLAMIDE
    • ACETOACET-BENZYLAMINE
    • Acetoacetobenzylamide
    • benzyl acetoacetamide
    • N-(phenylmethyl)acetoacetamide
    • N-ACETOACETYLBENZYLAMINE
    • N-Benzyl-3-oxobutyramide
    • N-benzyl-acetoacetamide
    • Butanamide, 3-oxo-N-(phenylmethyl)-
    • N-Acetoacetabenzylamine
    • T6Y9L5W6QO
    • 3-oxo-N-benzylbutanamide
    • Acetoacetamide, N-benzyl-
    • NSC60240
    • N-Benzylacetoacetamid
    • Maybridge1_002517
    • DivK1c_001269
    • HMS548K09
    • KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • Acetoacetamide, N-benzyl
    • 3-Oxo-N-(phenylmethyl)butanamide (ACI)
    • Acetoacetamide, N-benzyl- (7CI, 8CI)
    • NSC 60240
    • 882-36-0
    • NS00039248
    • AKOS000165151
    • UNII-T6Y9L5W6QO
    • MFCD00026260
    • STK523526
    • CS-W015848
    • B2808
    • CDS1_000229
    • AS-11420
    • SR-01000525562
    • NSC-60240
    • EINECS 212-928-5
    • SR-01000525562-1
    • SCHEMBL7126303
    • 3-OXO-N-(PHENYLMETHYL)BUTANAMIDE
    • DTXSID9061257
    • D77780
    • N-benzyl-3-oxobutanamide
    • MDL: MFCD00026260
    • Inchi: 1S/C11H13NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
    • InChI-Schlüssel: KOHNUEXAOQRRPI-UHFFFAOYSA-N
    • Lächelt: O=C(CC(C)=O)NCC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 191.09500
  • Monoisotopenmasse: 191.095
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 207
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 8
  • Topologische Polaroberfläche: 46.2
  • XLogP3: 1.1
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Weißes prismatisches kristallines Pulver
  • Dichte: 1.0930
  • Schmelzpunkt: 101.0 to 105.0 deg-C
  • Siedepunkt: 399.4 °C at 760 mmHg
  • Flammpunkt: 399.4 °C at 760 mmHg
  • Brechungsindex: 1.522
  • PSA: 46.17000
  • LogP: 1.67280
  • FEMA: 3108
  • Löslichkeit: Nicht bestimmt

N-benzyl-3-oxobutanamide Sicherheitsinformationen

  • Sicherheitshinweise: S36/37/39; S26
  • Identifizierung gefährlicher Stoffe: Xn
  • Risikophrasen:R36/37/38; R22

N-benzyl-3-oxobutanamide Zolldaten

  • HS-CODE:2924299090
  • Zolldaten:

    China Zollkodex:

    2924299090

    Übersicht:

    Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung zu, Verpackung

    Zusammenfassung:

    299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%

N-benzyl-3-oxobutanamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B222950-2g
Benzyl Acetoacetic Amide
882-36-0
2g
$ 356.00 2023-04-18
TRC
B222950-5g
Benzyl Acetoacetic Amide
882-36-0
5g
$ 844.00 2023-04-18
Chemenu
CM276499-500g
N-Benzyl-3-oxobutanamide
882-36-0 95+%
500g
$741 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001148-1g
N-benzyl-3-oxobutanamide
882-36-0 98%
1g
¥28 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117238-25g
N-benzyl-3-oxobutanamide
882-36-0 98%
25g
¥30.90 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045610-100g
N-Benzyl-3-oxobutanamide
882-36-0 95%
100g
¥124.00 2024-04-27
eNovation Chemicals LLC
D519605-25g
N-Benzyl-3-oxobutanaMide
882-36-0 97%
25g
$395 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117238-2.5kg
N-benzyl-3-oxobutanamide
882-36-0 98%
2.5kg
¥1884.90 2023-09-04
A2B Chem LLC
AB77048-100g
N-Benzylacetoacetamide
882-36-0 98%
100g
$19.00 2024-04-19
Aaron
AR003TGK-25g
N-Benzyl-3-oxobutanamide
882-36-0 98%
25g
$5.00 2025-01-22

N-benzyl-3-oxobutanamide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  3 h, rt
2.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Referenz
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Referenz
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Polyethylene glycol ;  1.5 h, 120 °C
Referenz
Facile eco-friendly synthesis of novel chromeno[4,3-b]pyridine-2,5-diones and evaluation of their antimicrobial and antioxidant properties
Jaggavarapu, Satyanarayana Reddy; et al, Journal of Chemical Sciences (Bangalore, 2014, 126(1), 187-195

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Referenz
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Xylene ;  30 min, 145 °C
2.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
Referenz
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Manganese(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Toluene
Referenz
Transesterification of β-keto esters catalyzed by transition metal complexes in a novel heterogeneous way
Kantam, M. Lakshmi; et al, Catalysis Letters, 1999, 62(1), 67-69

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  reflux
Referenz
2,2-Dimethyl-1,3-dioxane-4,6-dione - First Update to document cited in CA149:245849
Yonemitsu, Osamu; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane
Referenz
Chemoenzymic aminolysis and ammonolysis of β-ketoesters
Garcia, Maria Jesus; et al, Tetrahedron Letters, 1993, 34(38), 6141-2

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Methanol
Referenz
Radiation-controlled electroluminescence in triple-band emitting electroluminescent materials
Singh, Geeta; et al, Indian Journal of Physics, 1992, (3), 387-90

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
2.1 Solvents: Acetonitrile ;  3 h, rt
3.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Referenz
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Routes 11

Reaktionsbedingungen
1.1 1 min, 178 °C
Referenz
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; et al, Tetrahedron Letters, 2003, 44(43), 7957-7959

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 80 °C
Referenz
HFIP-mediated strategy towards β-oxo amides and subsequent Friedel-Craft type cyclization to 2-quinolinones using recyclable catalyst
Kabi, Arup K.; et al, Tetrahedron Letters, 2020, 61(46),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol
Referenz
Effects of coreagents on the reactions of alcohols with 6-methyl-1,3-oxazin-2,4(3H)-diones
Singh, Harjit; et al, Indian Journal of Chemistry, 1992, (7), 387-90

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Acetonitrile ;  3 h, rt
1.3 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Referenz
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  24 h, reflux
Referenz
Mild and high-yielding synthesis of β-keto esters and β-ketoamides
Sridharan, Vellaisamy; et al, Synthesis, 2010, (6), 1053-1057

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Zirconocene, dichloride Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
New transformations from a 3-silyloxy-2-aza-1,3-diene: consecutive Zr-mediated retro-Brook rearrangement and reactions with electrophiles
Gandon, Vincent; et al, Tetrahedron, 2000, 56(26), 4467-4472

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Methanol
Referenz
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: Ethanol
Referenz
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

Synthetic Routes 19

Reaktionsbedingungen
1.1 Solvents: Chloroform-d ;  0.5 h, 25 °C
Referenz
A Chemoselective Route to β-Enamino Esters and Thioesters
Xin, Dongyue; et al, Organic Letters, 2014, 16(8), 2108-2110

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  overnight, reflux
Referenz
Synthesis of α-Alkyl-β-Hydroxy Amides through Biocatalytic Dynamic Kinetic Resolution Employing Alcohol Dehydrogenases
Mendez-Sanchez, Daniel; et al, Advanced Synthesis & Catalysis, 2019, 361(11), 2706-2712

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: Benzyltrimethylammonium hydroxide ,  Potassium thiocyanate Solvents: 1-Butanol
Referenz
Anion-induced reactions of primary alcohols at C-6 of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones: formation of N-alkyl-3-alkoxybuten-2-amides
Singh, Harjit; et al, Indian Journal of Chemistry, 1989, (11), 950-1

N-benzyl-3-oxobutanamide Raw materials

N-benzyl-3-oxobutanamide Preparation Products

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